molecular formula C17H18BrNO3 B4108129 N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide

N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No.: B4108129
M. Wt: 364.2 g/mol
InChI Key: RXYHIUSDVZQMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide” is an organic compound that belongs to the class of amides This compound features a brominated aromatic ring, a methoxy-substituted aromatic ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide” typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenyl.

    Amidation: The brominated product is then reacted with 2-(4-methoxyphenoxy)propanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Products may include 4-bromo-2-methylbenzoic acid or 4-bromo-2-methylbenzaldehyde.

    Reduction: Products may include N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamine.

    Substitution: Products vary depending on the nucleophile used, such as N-(4-azido-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Studied as a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of “N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The bromine and methoxy groups could play a role in binding to molecular targets, while the amide group might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)-2-(4-hydroxyphenoxy)propanamide
  • N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide
  • N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenoxy)butanamide

Uniqueness

“N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide” is unique due to its specific combination of functional groups, which can influence its reactivity and interactions in various applications. The presence of both bromine and methoxy groups can provide distinct electronic and steric properties compared to similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-11-10-13(18)4-9-16(11)19-17(20)12(2)22-15-7-5-14(21-3)6-8-15/h4-10,12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYHIUSDVZQMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.